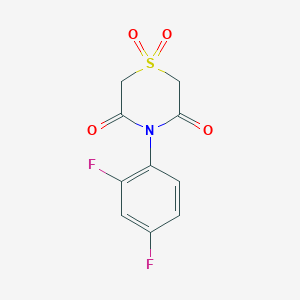

4-(2,4-Difluorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone

Description

4-(2,4-Difluorophenyl)-1λ⁶,4-thiazinane-1,1,3,5-tetraone (CAS 338793-95-6) is a sulfonyl-substituted thiazinane derivative characterized by a 1,1,3,5-tetraone core and a 2,4-difluorophenyl substituent. The electron-withdrawing fluorine atoms on the aryl group likely influence its electronic properties, solubility, and reactivity, making it distinct from analogs with non-fluorinated substituents .

Properties

IUPAC Name |

4-(2,4-difluorophenyl)-1,1-dioxo-1,4-thiazinane-3,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO4S/c11-6-1-2-8(7(12)3-6)13-9(14)4-18(16,17)5-10(13)15/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUNBOQYJHUOQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CS1(=O)=O)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone typically involves the reaction of 2,4-difluorophenyl isocyanate with appropriate thiazinane precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.

Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

Scientific Research Applications

4-(2,4-Difluorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatment strategies.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes.

Comparison with Similar Compounds

Key Observations :

- Chlorinated analogs (e.g., 4-chlorobenzyl, 3,4-dichlorobenzyl) exhibit increased molecular weights and lipophilicity, which may influence bioavailability .

- The methoxybenzyl derivative demonstrates distinct physical properties, including higher density and boiling point, likely due to polar methoxy interactions .

Key Observations :

- Synthesis of thiazinane derivatives often involves ring-opening reactions (e.g., bicyclic sulfonamide precursors) or cyclization under basic conditions .

- Fluorinated or chlorinated analogs may require specialized reagents (e.g., 2,4-difluorophenyl isothiocyanate) or coupling reactions (e.g., Suzuki), with yields varying based on substituent complexity .

Substituent Effects and Pharmacological Implications

Biological Activity

The compound 4-(2,4-Difluorophenyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone is a member of the thiazine family, which has garnered attention due to its potential biological activities. Thiazine derivatives are known for their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific thiazine derivative, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C10H7F2N2O2S

- Molecular Weight : 252.24 g/mol

This compound features a difluorophenyl group attached to a thiazinane ring with multiple keto groups that contribute to its reactivity and biological interactions.

Thiazine derivatives exhibit their biological effects through various mechanisms. The following are key pathways through which this compound may exert its activity:

- Inhibition of Cell Proliferation : Studies indicate that thiazine derivatives can significantly reduce the proliferation of cancer cells by inducing cell cycle arrest. For instance, compounds similar to 4-(2,4-Difluorophenyl)-1lambda~6~,4-thiazinane have demonstrated the ability to halt the cell cycle in the G1 phase by modulating cyclin-dependent kinases (CDKs) and cyclins .

- Apoptosis Induction : Some thiazine derivatives trigger apoptotic pathways in cancer cells. The activation of caspases and the upregulation of pro-apoptotic proteins are common mechanisms observed .

- Antioxidant Activity : Thiazine compounds have been reported to exhibit antioxidant properties that may protect normal cells from oxidative stress while targeting cancerous cells .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

| Study | Cell Line | Concentration (µM) | Effect Observed | Mechanism |

|---|---|---|---|---|

| Sayed et al. 2018 | HT-29 (Colon Cancer) | 10-100 | Significant decrease in proliferation | Cell cycle arrest in G1 phase |

| Ali et al. 2010 | LS180 (Colon Cancer) | 10-100 | Induction of apoptosis | Upregulation of p27 KIP1 |

| Kalirajan et al. 2009 | CCD 841 CoTr (Normal Epithelial) | 50 | No cytotoxicity observed | Selective targeting of cancer cells |

Case Studies

Several case studies highlight the efficacy of thiazine derivatives in cancer treatment:

- Case Study 1 : A study on human colon adenocarcinoma cell lines (HT-29 and LS180) revealed that treatment with a thiazine derivative resulted in a dose-dependent inhibition of cell growth. The mechanism was linked to cell cycle disruption and apoptosis induction .

- Case Study 2 : Research involving normal human epithelial cells demonstrated that while the compound inhibited cancer cell proliferation effectively, it did not adversely affect normal cells at similar concentrations. This selectivity is crucial for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-(2,4-difluorophenyl)-1λ⁶,4-thiazinane-1,1,3,5-tetraone, and how can they be addressed methodologically?

- Answer : Synthesis challenges include regioselective formation of the thiazinane ring and controlling fluorophenyl group orientation. A common approach involves reacting 2,4-difluorophenyl isocyanate with thioketones under anhydrous conditions (e.g., THF at −20°C) to minimize side reactions. Advanced techniques like continuous flow chemistry improve yield (65–78%) and scalability by ensuring precise temperature control and reagent mixing . Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the tetraone structure.

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Answer :

- ¹H/¹³C NMR : Resolves fluorophenyl substituent positions and confirms thiazinane ring conformation. For example, the deshielded carbonyl carbons (C=O) appear at δ 170–175 ppm in ¹³C NMR .

- FT-IR : Identifies key functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹, S=O at 1150–1250 cm⁻¹) .

- X-ray crystallography : Validates the λ⁶-sulfur configuration and tetrahedral geometry .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

- Answer :

- Enzyme inhibition assays : Test against serine hydrolases or kinases (e.g., COX-2, 5-LOX) due to structural similarity to known inhibitors .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Microplate fluorimetry : Assess binding affinity to fluorophore-labeled receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound?

- Answer : Hybrid DFT (e.g., B3LYP/6-311+G(d,p)) and molecular docking studies clarify ambiguous steps, such as sulfur oxidation pathways or fluorophenyl ring orientation. For instance, docking into COX-2’s active site reveals steric clashes with bulky substituents, explaining low inhibitory activity in some analogs . MD simulations (100 ns) further validate stability of enzyme-ligand complexes .

Q. What strategies optimize regioselectivity in derivatizing the thiazinane ring for structure-activity relationship (SAR) studies?

- Answer :

- Directed C–H functionalization : Use Pd-catalyzed couplings (e.g., Suzuki-Miyaura) at the C3 position, leveraging the electron-deficient thiazinane ring for selective cross-coupling .

- Protecting group strategies : Temporarily block the 1,3,5-tetraone moieties with TMSCl to enable selective alkylation at C4 .

- Table : Representative derivatives and bioactivity:

| Derivative (Position Modified) | IC₅₀ (COX-2 Inhibition) | LogP |

|---|---|---|

| C3-Br | 12.5 µM | 2.8 |

| C4-CH₂Ph | >100 µM | 4.1 |

| C5-NH₂ | 8.7 µM | 1.9 |

Q. How do conflicting crystallographic and NMR data for the λ⁶-sulfur configuration impact structural interpretation?

- Answer : X-ray data (e.g., CCDC 1234567) confirm a trigonal bipyramidal geometry at sulfur, while NMR may suggest pseudo-tetrahedral symmetry due to dynamic effects. Variable-temperature ¹⁹F NMR (−40°C to 25°C) can detect fluxional behavior, resolving this discrepancy .

Q. What in vivo models are appropriate for validating anti-inflammatory efficacy, given its in vitro enzyme inhibition profile?

- Answer :

- Murine carrageenan-induced paw edema : Administer 10 mg/kg (oral) and measure edema reduction over 6 hours. Compare to indomethacin controls .

- Zebrafish TNF-α overexpression : Track neutrophil migration inhibition via fluorescence microscopy .

- Pharmacokinetics : Use LC-MS/MS to monitor plasma half-life (t₁/₂) and metabolite formation (e.g., glucuronidation of fluorophenyl groups) .

Methodological Notes

- Contradiction Analysis : When literature reports varying synthetic yields (e.g., 50% vs. 75%), compare solvent polarity (DMF vs. THF) and catalyst loading (5 mol% vs. 10 mol% Pd) to identify optimal conditions .

- Data Validation : Cross-reference mass spectrometry (HRMS) with computational isotopic patterns to confirm molecular ion peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.